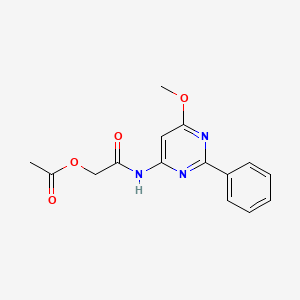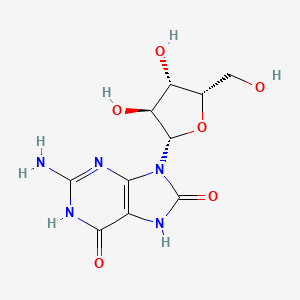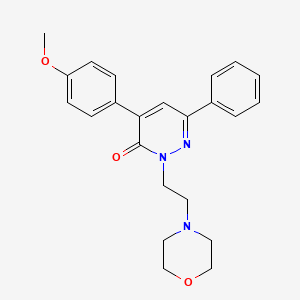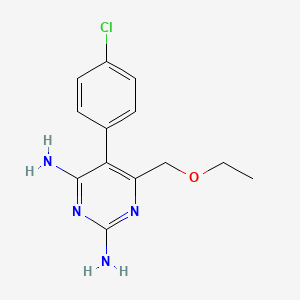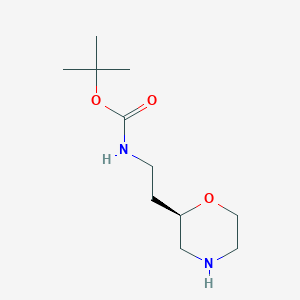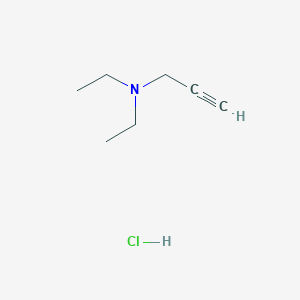
N,N-Diethylprop-2-yn-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylprop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of propynylamine, characterized by the presence of diethyl groups attached to the nitrogen atom and a hydrochloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylprop-2-yn-1-amine hydrochloride typically involves the alkylation of propynylamine with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Propynylamine and diethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the alkylation process.
Reaction: The propynylamine reacts with diethylamine to form N,N-Diethylprop-2-yn-1-amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethylprop-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or other oxygen-containing compounds.
Reduction: May produce amines or other reduced forms.
Substitution: Can result in a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylprop-2-yn-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways and cellular processes.
Chemical Interactions: Participating in chemical reactions that alter the function or structure of target molecules.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethylprop-2-yn-1-amine hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethylprop-2-yn-1-amine hydrochloride: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylprop-2-yn-1-amine: The free base form without the hydrochloride salt.
Prop-2-yn-1-amine hydrochloride: Lacks the diethyl groups, making it less bulky and potentially less reactive.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
23123-80-0 |
|---|---|
Molekularformel |
C7H14ClN |
Molekulargewicht |
147.64 g/mol |
IUPAC-Name |
N,N-diethylprop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-4-7-8(5-2)6-3;/h1H,5-7H2,2-3H3;1H |
InChI-Schlüssel |
MJTCIDWBSKCCKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
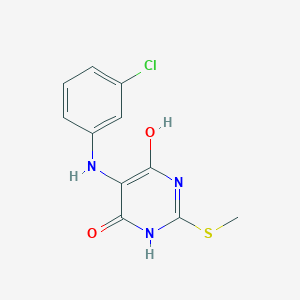
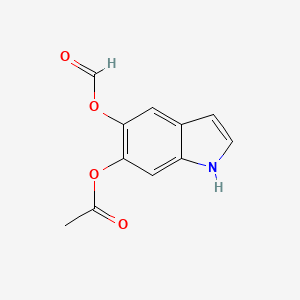
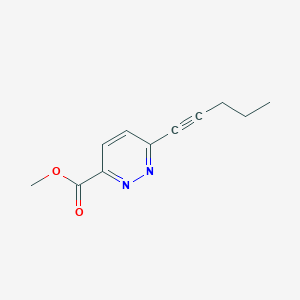
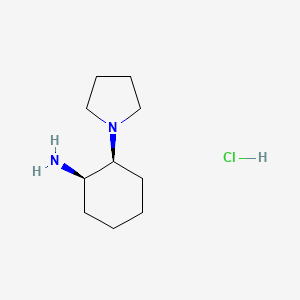
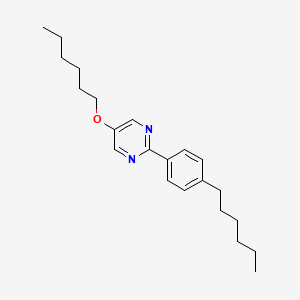
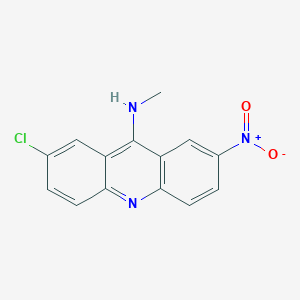
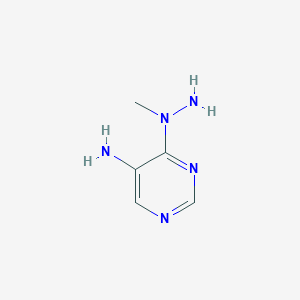
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
